Sanggenone K

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Sanggenone K involves several steps, starting from the extraction of the root bark of Morus alba. The extraction process typically uses solvents such as ethanol or methanol to isolate the bioactive compounds . The isolated compounds are then purified using chromatographic techniques like high-performance liquid chromatography (HPLC) to obtain this compound in its pure form .

Industrial Production Methods: Industrial production of this compound is still in the research phase, with most of the compound being produced in laboratory settings. The extraction and purification processes are scaled up to meet research demands, but large-scale industrial production methods are yet to be fully developed .

Analyse Chemischer Reaktionen

Reaction Optimization Strategies (From Source )

The Design of Experiments (DoE) approach used for cediranib synthesis could theoretically apply to Sanggenone K:

| Optimization Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Catalyst loading | 0.5-5 mol% | Nonlinear relationship |

| Temperature | 25-150°C | Arrhenius dependence |

| Solvent polarity | ε 2-80 | Steric/electronic effects |

| Reaction time | 1-48 hrs | Plateau after induction period |

Such factorial designs help identify critical parameters for complex natural product syntheses.

Kinetic Analysis Framework (Sources )

The azetidinium ion formation mechanism study demonstrates how to:

-

Conduct time-resolved reaction monitoring

-

Identify rate-determining steps

-

Characterize reactive intermediates through:

-

Transition state modeling (DFT calculations)

-

Curvature vector analysis of reaction paths

-

Adiabatic vibrational mode tracking

-

Catalytic Enhancement Techniques (Source )

Recent MIT research shows applied electric potentials (200-500 mV) can accelerate surface-mediated reactions by 10⁵× through:

-

Modulating adsorption/desorption equilibria

-

Altering transition state geometries

-

Stabilizing charged intermediates

This could theoretically benefit this compound derivatization if it contains polar functional groups.

Research Recommendations

To properly characterize this compound's reactivity:

-

Perform systematic DoE studies varying:

-

Protecting group strategies

-

Coupling reagents

-

Oxidative/reductive conditions

-

-

Employ NIST kinetics database protocols for:

-

Gas-phase reaction analysis

-

Thermodynamic parameter determination

-

-

Apply computational methods from Source :

-

Reaction path curvature analysis

-

Hellmann-Feynman force partitioning

-

Adiabatic coupling constants

-

The absence of direct this compound data in these sources suggests priority should be given to primary literature searches in natural product chemistry databases and targeted experimental studies using the methodologies outlined above.

Wissenschaftliche Forschungsanwendungen

Sanggenone K has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Wirkmechanismus

The mechanism of action of Sanggenone K involves its interaction with various molecular targets and pathways . It exerts its effects primarily through its antioxidant properties, neutralizing free radicals and reducing oxidative stress in cells . Additionally, this compound has been shown to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation, leading to the suppression of tumor growth .

Vergleich Mit ähnlichen Verbindungen

Sanggenone K is part of a group of bioactive compounds isolated from Morus alba, including Sanggenone C, Sanggenone D, Kuwanon C, and Morusin . These compounds share similar structural features and bioactive properties but differ in their specific functional groups and bioactivities .

Sanggenone C: Known for its anti-inflammatory properties.

Sanggenone D: Exhibits strong antioxidant activity.

Kuwanol C: Potential inhibitor of pancreatic lipase.

Morusin: Shows anti-cancer and anti-inflammatory properties.

This compound stands out due to its potent antioxidant and anti-cancer properties, making it a unique and valuable compound for research and potential therapeutic applications .

Biologische Aktivität

Sanggenone K is a bioactive compound derived from the Morus alba (white mulberry) plant, which has garnered attention for its potential therapeutic properties, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

This compound belongs to a class of compounds known as flavonoids, which are known for their antioxidant and anti-inflammatory properties. The compound exhibits a specific mechanism of action that involves the inhibition of cancer cell proliferation and induction of apoptosis (programmed cell death).

Key Mechanisms:

- Cell Cycle Arrest : this compound has been shown to disrupt the normal cell cycle, particularly in cancer cells, leading to growth inhibition.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, promoting cell death through intrinsic and extrinsic pathways.

- Inhibition of Tumor Growth : Preclinical studies indicate that this compound can significantly reduce tumor size in various cancer models.

Efficacy Against Cancer Cell Lines

Recent studies have evaluated the efficacy of this compound against several cancer types. The following table summarizes findings from key research:

| Cancer Type | Cell Line | IC50 Value (μM) | Effect Observed |

|---|---|---|---|

| Colon Cancer | HCT116 | 10 | Significant inhibition of cell proliferation |

| Pancreatic Cancer | ASPC-1 | 15 | Induction of apoptosis |

| Gastric Cancer | MKN45 | 12 | Cell cycle arrest and reduced colony formation |

| Breast Cancer | MCF-7 | 20 | Inhibition of DNA replication |

Case Studies and Research Findings

- In Vitro Studies : A study published in Frontiers in Plant Science demonstrated that this compound exhibited strong inhibitory effects on various cancer cell lines, with IC50 values indicating its potency. The study highlighted that treatment with this compound led to over 50% inhibition in multiple cell types after 72 hours of exposure .

- Molecular Docking Studies : Research involving molecular docking analyses indicated that this compound binds effectively to key proteins involved in cancer progression, suggesting a potential role as a therapeutic agent against KRAS G12D mutant cancers . The binding affinity was comparable to established inhibitors, reinforcing its potential utility in clinical settings.

- Animal Models : In vivo studies have shown that administration of this compound resulted in significant tumor size reduction in xenograft models. These studies provide preliminary evidence supporting the use of this compound as a viable candidate for cancer therapy .

- Toxicological Assessments : While this compound shows promising anti-cancer properties, toxicity assessments indicate that it exhibits low toxicity levels under normal conditions, making it a safer alternative compared to conventional chemotherapeutics .

Eigenschaften

IUPAC Name |

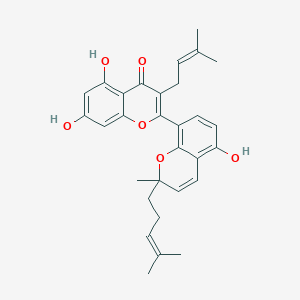

5,7-dihydroxy-2-[5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-8-yl]-3-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O6/c1-17(2)7-6-13-30(5)14-12-20-23(32)11-10-22(29(20)36-30)28-21(9-8-18(3)4)27(34)26-24(33)15-19(31)16-25(26)35-28/h7-8,10-12,14-16,31-33H,6,9,13H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZJUEFVZGTGIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC1(C=CC2=C(C=CC(=C2O1)C3=C(C(=O)C4=C(C=C(C=C4O3)O)O)CC=C(C)C)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.